N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound notable for its unique structure and potential applications in various fields of research. This compound features a trichloromethyl group, a dimethylphenyl amino group, and a benzothiazole derivative, which contribute to its chemical properties and biological activities.
This compound is synthesized using various chemical precursors and methods. Its detailed synthesis and characterization are crucial for understanding its properties and applications in scientific research.
The compound can be classified as an organic compound with potential pharmaceutical applications due to its structural components that may interact with biological systems.
The synthesis of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps:
The reaction conditions are optimized for yield and purity, often involving temperature control and purification techniques such as recrystallization or chromatography to isolate the desired compound.
The molecular structure of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can be described as follows:
The InChI key for this compound is WFTLSOZHUALAAC-UHFFFAOYSA-N. The canonical SMILES representation is CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2).
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the yield and purity of the products formed.
The mechanism of action of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with biological targets:
Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects.
The physical properties of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide include:
The chemical properties include stability under ambient conditions and reactivity towards nucleophiles due to the presence of the trichloromethyl group.
N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several applications in scientific research:
This comprehensive analysis highlights the significance of N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}- 2-(1,1,3-trioxo - 2 , 3 -dihydro - 1lambda6 , 2 -benzothiazol - 2 -yl ) - acetamide across various fields of research and industry.
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6